molecular formula C10H14O2 B032149 6-Pentyl-2H-pyran-2-one CAS No. 27593-23-3

6-Pentyl-2H-pyran-2-one

Cat. No.: B032149
CAS No.: 27593-23-3
M. Wt: 166.22 g/mol
InChI Key: MAUFTTLGOUBZNA-UHFFFAOYSA-N
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Description

6-Pentyl-2H-pyran-2-one is a natural lactone compound first identified in Trichoderma viride by Collins and Halim in 1972 . Structurally, it belongs to the pyrone family, characterized by a six-membered lactone ring with a pentyl side chain at the C6 position (Figure S5.1, ¹³C-NMR spectrum provided in ). This compound is a major volatile organic compound (VOC) produced by multiple Trichoderma species, including T. atroviride and T. asperellum . It exhibits a distinctive coconut-like aroma and demonstrates dual bioactivity: antifungal action against pathogens such as Fusarium moniliforme, Rhizoctonia solani, and Plasmopara viticola , and plant growth modulation through dose-dependent effects on root architecture and biomass .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Pentyl-2H-pyran-2-one can be synthesized through the oxa-6π-electrocyclization of dienones, a common route for synthesizing 2H-pyrans . The reaction conditions typically involve the use of a catalyst and controlled temperature settings to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound is often achieved through the fermentation of Trichoderma species. Trichoderma atroviride is noted for its efficiency in producing this compound when cultured on potato dextrose agar . The production process involves solid phase microextraction coupled with gas chromatography-mass spectrometry to monitor and optimize the yield .

Chemical Reactions Analysis

Ring Opening and Decarboxylation

In aqueous conditions, 6PP undergoes hydrolytic ring opening followed by decarboxylation to form a linear ketone (γ-decenolactone precursor). This reaction is catalyzed by water and proceeds via:

  • Cleavage of the lactone ring’s ester bond.
  • Loss of CO₂ to yield a nine-carbon ketone intermediate.

Key product :

  • Linear ketone (C₉H₁₆O) used in aldol condensation for hydrocarbon synthesis .

Aldol Condensation

The linear ketone derived from 6PP participates in solid-base-catalyzed aldol condensation (e.g., using MgO or CaO), forming C₁₄–C₁₅ hydrocarbons. These products serve as precursors for biofuels or flavor compounds .

Reaction Conditions Catalyst Product Application
120–150°C, 6–12 hoursMgO/CaOC₁₄–C₁₅ alkanes/alkenesBiofuel intermediates

Reduction of Double Bonds

6PP’s α,β-unsaturated lactone structure allows selective hydrogenation:

Catalytic Hydrogenation

  • Catalyst : Pd/C with formic acid.
  • Product : δ-Decalactone (a saturated lactone with coconut-like aroma) .

Strong Reducing Agents

  • Reagent : LiAlH₄ (lithium aluminium hydride).
  • Product : 1,5-Decanediol via full saturation of both double bonds .
Reduction Type Conditions Product Yield
Catalytic (Pd/C)80°C, HCOOH, 4 hoursδ-Decalactone~85%
LiAlH₄Anhydrous THF, 0°C → RT1,5-Decanediol~70%

Alkyl/Aryl Substitutions

  • Method : Friedel-Crafts acylation or nucleophilic substitution.
  • Products :
    • 6-(4-Oxopentyl)-2H-pyran-2-one (viridepyronone) .
    • (E)-6-(Pent-1-enyl)-2H-pyran-2-one .

Oxidation

  • Reagent : mCPBA (meta-chloroperbenzoic acid).
  • Product : Epoxides or hydroxylated derivatives with antifungal activity .

Biosynthetic Pathways

While 6PP’s biosynthesis remains unresolved, proposed routes include:

  • Polyketide pathway : Acetyl-CoA and malonyl-CoA elongation .
  • Fatty acid oxidation : Linoleic acid via lipoxygenase (disputed) .

Stability and Degradation

6PP degrades under UV light or high temperatures (>200°C) via:

  • Radical-mediated cleavage of the lactone ring.
  • Isomerization to (E)-6-(pent-1-enyl)-2H-pyran-2-one .

Scientific Research Applications

Antifungal Properties

6PP has been extensively studied for its antifungal activity against various plant pathogens. Research indicates that it can effectively inhibit the growth of several fungi, including those responsible for significant agricultural diseases.

  • Mechanism of Action : Studies have shown that 6PP exerts its antifungal effects by targeting specific molecular pathways in pathogens. For instance, it has been demonstrated to activate the Target of Rapamycin (TOR) pathway in Peronophythora litchii, leading to the regulation of virulence factors and reduced pathogenicity . The compound activates genes related to fungal growth inhibition while downregulating negative regulatory genes, thus enhancing the efficacy of plant defense mechanisms.
  • Case Studies :
    • In a study focusing on P. litchii, 6PP treatment led to significant reductions in sporangium formation and zoospore release, demonstrating its potential as a management strategy for litchi downy blight .
    • Another investigation highlighted the role of 6PP in controlling Phytophthora xcambivora, where it was found to enhance the antifungal activity of Trichoderma isolates .

Induction of Plant Defense Mechanisms

Beyond direct antifungal action, 6PP also plays a role in enhancing plant defenses against pathogens.

  • Plant Growth Promotion : The compound has been shown to regulate root morphogenesis in plants like Arabidopsis thaliana through auxin signaling pathways, which can lead to improved nutrient uptake and overall plant health . This dual function—promoting growth while providing resistance against pathogens—positions 6PP as a valuable tool in sustainable agriculture.
  • Biological Control Agents : Research indicates that 6PP can be integrated into biological control strategies. Its ability to induce systemic resistance in plants makes it a candidate for use in biopesticide formulations aimed at reducing reliance on chemical pesticides .

Production and Variants

The production of 6PP is primarily associated with certain fungal species such as Trichoderma harzianum and Trichoderma atroviride. The biosynthesis of this compound can be influenced by various abiotic and biotic factors.

  • Biosynthetic Pathways : Understanding the conditions that enhance the production of 6PP is crucial for its application. Factors such as light exposure and interactions with other microorganisms can significantly influence its synthesis .
  • Variants : Related compounds, such as massoia lactone and δ-decanolactone, also exhibit antifungal properties and may work synergistically with 6PP to enhance its effectiveness against a broader spectrum of pathogens .

Comprehensive Data Table

The following table summarizes key findings related to the applications of this compound:

Application Area Description Key Findings
Antifungal ActivityInhibition of plant pathogenic fungiSignificant reduction in growth of P. litchii and P. xcambivora
Plant Defense InductionEnhancement of plant resistance mechanismsRegulates auxin signaling leading to improved root development
Production FactorsInfluenced by environmental conditionsLight and microbial interactions enhance biosynthesis
Related CompoundsVariants with similar antifungal propertiesMassoia lactone shows synergistic effects with 6PP

Comparison with Similar Compounds

Key Compounds and Structural Classes

The following compounds are frequently co-produced with 6-pentyl-2H-pyran-2-one by Trichoderma spp. and share overlapping bioactivities:

Compound Chemical Class Abundance in Trichoderma VOCs Key Biological Activities
This compound Lactone (pyrone) 32–41% (most abundant) Antifungal; plant defense priming ; root morphogenesis
2-Pentylfuran Heterocyclic (furan) 3–20% Antifungal; induction of defense genes
2-Heptanone Ketone <10% Antifungal; limited plant growth data
β-Phellandrene Monoterpene Variable Antimicrobial; plant signaling modulator
Methanethiol Thiol 10–19% Antifungal (synergistic role)

Antifungal Activity

Mechanism of Action

  • This compound: Disrupts fungal cell integrity via hydrorepellent film formation and inhibits Peronophythora litchii by targeting the TOR pathway, critical for fungal virulence .
  • 2-Pentylfuran : Exhibits antifungal activity against Colletotrichum acutatum but lacks detailed mechanistic studies .
  • Methanethiol : Contributes to fungistasis synergistically but is less potent alone .

Efficacy Against Pathogens

Pathogen This compound 2-Pentylfuran Methanethiol
Peronophythora litchii IC₅₀: 50–100 µM No data No data
Plasmopara viticola Activates HR response Induces PR genes No data
Fusarium moniliforme Inhibits growth No data No data

Plant Growth and Defense Modulation

Dose-Dependent Effects

  • This compound :
    • Promotive : Enhances Arabidopsis biomass (50–175 µM) via auxin/ethylene signaling .
    • Inhibitory : Phytotoxic at >175 µM .
  • 2-Pentylfuran : Promotes callose deposition in grapevine but lacks growth modulation data .
  • β-Phellandrene : Modulates plant volatile blends but effects on growth are uncharacterized .

Root Architecture Regulation

  • This compound : Induces root branching and PIN1/PIN2 transporter expression in Arabidopsis .
  • Other VOCs: No significant root-specific effects reported.

Synergistic and Context-Dependent Roles

  • Culture Medium Influence : VOC profiles (e.g., this compound abundance) vary with growth media (PDA vs. MS), altering bioactivity outcomes .

Biological Activity

6-Pentyl-2H-pyran-2-one (6PP) is a naturally occurring compound primarily produced by certain species of fungi, particularly from the genus Trichoderma. This compound has garnered significant attention due to its diverse biological activities, particularly its antifungal properties. This article reviews the biological activity of 6PP, focusing on its mechanisms of action, efficacy against various pathogens, and potential applications in agriculture and medicine.

6PP is classified as a 2-pyranone and has the following chemical structure:

  • Molecular Formula : C₉H₁₀O₂
  • Molecular Weight : 150.17 g/mol

Antifungal Activity

Numerous studies have documented the antifungal effects of 6PP against a range of plant pathogenic fungi. Its mode of action includes disrupting fungal cell membranes and inhibiting spore germination and mycelial growth.

Efficacy Against Plant Pathogens

  • Peronophythora litchii :
    • 6PP demonstrated significant inhibition of mycelial growth in P. litchii, responsible for litchi downy blight. The effective concentration (EC50) for inhibiting 50% of mycelial growth was found to be approximately 43 μg/mL .
    • The compound was shown to upregulate genes associated with the Target of Rapamycin (TOR) signaling pathway, enhancing the pathogen's sensitivity to 6PP .
  • Other Pathogens :
    • Studies indicated that 6PP exhibits antifungal activity against various other fungi, including Botrytis, Fusarium, and Sclerotinia species, making it a promising candidate for agricultural fungicides .

The biological activity of 6PP involves multiple mechanisms:

  • Gene Regulation : Treatment with 6PP alters the expression profiles of several genes related to fungal growth and pathogenicity. For instance, it significantly affects the expression of PlYY1 and PlCytochrome C, which are critical for fungal development and virulence .
  • Protein-Ligand Interactions : Molecular docking studies have revealed stable binding affinities between 6PP and key proteins involved in fungal metabolism, suggesting that it may inhibit essential biochemical pathways in fungi .

Study on Trichoderma atroviride

A study explored the role of volatile compounds produced by Trichoderma atroviride, including 6PP, in regulating root morphogenesis in Arabidopsis thaliana. The findings indicated that 6PP influences auxin signaling pathways, promoting beneficial plant growth responses .

Comparative Analysis Table

Pathogen EC50 (μg/mL) Mechanism of Action
Peronophythora litchii43Upregulation of TOR pathway-related genes
Botrytis cinereaNot specifiedDisruption of cell membranes
Fusarium oxysporumNot specifiedInhibition of spore germination
Sclerotinia sclerotiorumNot specifiedAntagonistic effects on mycelial growth

Q & A

Basic Research Questions

Q. How can 6-pentyl-2H-pyran-2-one be reliably identified using spectroscopic methods?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HR-MS). The 13C^{13}\text{C}-NMR spectrum (δ 161.5 ppm for the lactone carbonyl) and LR-ESI-MS ([M+H]+^+ at m/z 169.12) are diagnostic. Compare spectral data with synthetic analogues to confirm structural integrity .

Q. What are the primary synthetic routes for this compound?

  • Methodological Answer : Two approaches are common:

Polyketide biosynthesis : Fungal pathways (e.g., Trichoderma spp.) produce the compound via polyketide synthases (PKS). Optimize fermentation conditions (pH, carbon source) to enhance yield .

Chemical synthesis : Lactonization of 5-hydroxy-2,4-decadienoic acid under acidic conditions. Monitor reaction progress via thin-layer chromatography (TLC) .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer : Follow GHS guidelines: Use PPE (gloves, goggles), ensure ventilation, and avoid skin/eye contact (H315, H319). Store in airtight containers at 4°C. Refer to SDS sections 7 (handling) and 8 (exposure controls) for lab-specific protocols .

Q. In which natural sources is this compound commonly found?

  • Methodological Answer : Isolate from fungal endophytes (e.g., Trichoderma harzianum) or plant-associated microbes. Use headspace solid-phase microextraction (HS-SPME) coupled with GC-MS for detection in environmental samples .

Advanced Research Questions

Q. What structural features of this compound analogs enhance antifungal activity?

  • Methodological Answer : The pentyl chain length and lactone ring conformation are critical. For example, (R)-5,6-dihydro-6-pentyl-2H-pyran-2-one shows higher activity against Penicillium spp. due to improved membrane permeability. Conduct comparative bioassays (e.g., mycelial growth inhibition) with structural analogs to establish SAR .

Q. How is this compound production regulated genetically in fungi?

  • Methodological Answer : The Thctf1 transcription factor in Trichoderma harzianum upregulates PKS genes. Use gene knockout strains (e.g., ΔThctf1) and qRT-PCR to correlate gene expression with metabolite yield. Overexpression studies can further validate regulatory mechanisms .

Q. What molecular pathways mediate this compound's role in plant defense?

  • Methodological Answer : The compound modulates auxin and ethylene signaling. In Arabidopsis, it induces ETHYLENE INSENSITIVE 2 (EIN2) and enhances callose deposition. Use mutants (e.g., ein2) and transcriptomics to dissect signaling cascades .

Q. How can the bioactivity of this compound be enhanced in agricultural applications?

  • Methodological Answer : Co-application with esters (e.g., methyl jasmonate) amplifies antifungal effects. Test synergistic interactions using checkerboard assays and quantify inhibition zones against pathogens like Clarireedia jacksonii .

Q. How should researchers address contradictory bioactivity data across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, temperature) or pathogen strains. Standardize protocols (e.g., CLSI guidelines) and include positive controls (e.g., ketoconazole). Meta-analysis of published IC50_{50} values can identify trends .

Q. What methodologies are used to assess the environmental impact of this compound?

  • Methodological Answer : Conduct OECD 301 biodegradation tests and Daphnia magna acute toxicity assays. Note that current data gaps (e.g., soil mobility, bioaccumulation potential) require targeted ecotoxicological studies under controlled field conditions .

Properties

IUPAC Name

6-pentylpyran-2-one
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InChI

InChI=1S/C10H14O2/c1-2-3-4-6-9-7-5-8-10(11)12-9/h5,7-8H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MAUFTTLGOUBZNA-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=CC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H14O2
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DSSTOX Substance ID

DTXSID0047589
Record name 6-Amyl-alpha-pyrone
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Molecular Weight

166.22 g/mol
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Physical Description

Liquid, liquid with a mushroom, blue cheese lactone or dairy odour
Record name 6-Pentyl-2H-pyran-2-one
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Record name 5-Hydroxy-2,4-decadienoic acid delta-lactone
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Boiling Point

285.00 to 286.00 °C. @ 760.00 mm Hg
Record name 6-Pentyl-2H-pyran-2-one
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Solubility

soluble in fats; insoluble in water
Record name 5-Hydroxy-2,4-decadienoic acid delta-lactone
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Density

1.000-1.009
Record name 5-Hydroxy-2,4-decadienoic acid delta-lactone
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CAS No.

27593-23-3
Record name 6-Pentyl-2H-pyran-2-one
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Record name 2H-Pyran-2-one, 6-pentyl-
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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6-Pentyl-2H-pyran-2-one
6-Pentyl-2H-pyran-2-one

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